molecular formula C25H18F5NO4 B2609185 (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(perfluorophenyl)butanoic acid CAS No. 270063-43-9

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(perfluorophenyl)butanoic acid

Cat. No. B2609185
CAS RN: 270063-43-9
M. Wt: 491.414
InChI Key: HCBMYXPXBOUBBR-LBPRGKRZSA-N
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Description

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(perfluorophenyl)butanoic acid is a useful research compound. Its molecular formula is C25H18F5NO4 and its molecular weight is 491.414. The purity is usually 95%.
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Scientific Research Applications

Novel S-Xanthenyl Protecting Groups for Cysteine

This study discusses the use of 9H-xanthen-9-yl (Xan) groups, which can be introduced onto sulfhydryl functions by S-alkylation reactions. The Nα-9-fluorenylmethyloxycarbonyl (Fmoc) strategy is employed for peptide synthesis, demonstrating the compound's relevance in this field (Han & Bárány, 1997).

Synthesis of N‐Fmoc‐Protected β‐Amino Acids

This research highlights the successful application of the Arndt-Eistert protocol starting from N‐Fmoc‐protected α-amino acids, leading to enantiomerically pure N-Fmoc-protected β-amino acids in a high yield. This synthesis approach underlines the compound's utility in creating specific amino acid derivatives (Ellmerer-Müller et al., 1998).

Preparation of N-Fmoc-Protected β2-Homoamino Acids

In this study, N-Fmoc-protected β2-homoamino acids with proteinogenic side chains are prepared. This process involves diastereoselective amidomethylation, highlighting the compound's versatility in synthesizing β-peptides (Šebesta & Seebach, 2003).

Controlled Morphological Changes in Self-Assembled Structures

This research presents the self-assembly of Fmoc variants of threonine and serine. The study reveals controlled morphological transitions in the self-assembled structures of these compounds, indicating potential applications in material science and nanotechnology (Kshtriya et al., 2021).

Enzyme-Activated Surfactants for Carbon Nanotube Dispersion

Here, N-Fluorenyl-9-methoxycarbonyl-protected amino acids are used as surfactants for carbon nanotubes. This application demonstrates the compound's potential in nanotechnology, particularly in creating homogeneous aqueous nanotube dispersions (Cousins et al., 2009).

properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F5NO4/c26-20-17(21(27)23(29)24(30)22(20)28)9-12(10-19(32)33)31-25(34)35-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,18H,9-11H2,(H,31,34)(H,32,33)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBMYXPXBOUBBR-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=C(C(=C4F)F)F)F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=C(C(=C4F)F)F)F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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